molecular formula C11H17NO5 B15205383 N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone

Cat. No.: B15205383
M. Wt: 243.26 g/mol
InChI Key: UGPDRZBYMODNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is a synthetic organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group using a tert-butyloxycarbonyl (BOC) group. The reaction conditions usually require the use of BOC anhydride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the lactone carbonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of substituted lactones or amides.

Scientific Research Applications

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceutical intermediates.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N-Boc-protected amino acids

  • Other BOC-protected lactones

  • N-Boc-protected pyrrolidines

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-hydroxy-6-methyl-3-oxo-2-oxa-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(14)12-6-5-11(4,15)8(12)16-7(6)13/h6,8,15H,5H2,1-4H3

InChI Key

UGPDRZBYMODNFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(=O)OC1N2C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.